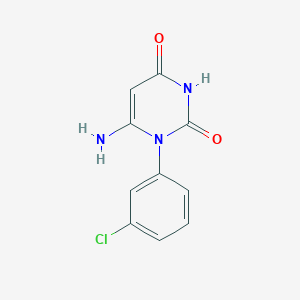

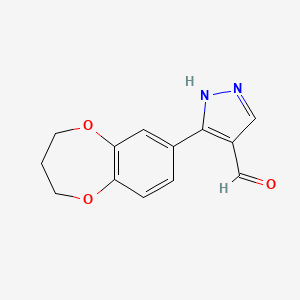

6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Conformation and Reactivity Analysis

The molecular conformation and reactivity of pyrimidine derivatives are of significant interest due to their potential as bioactive agents. A study on 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione revealed insights into its vibrational spectra, molecular dynamics, and docking studies . The vibrational wavenumbers were computed and correlated with experimental data, confirming the molecular geometry. The molecule's reactivity was explored through various analyses, including Natural Bond Orbital (NBO) analysis and Fukui functions, which identified potential sites for electrophilic attack. The molecule's stability and degradation properties were also investigated, providing a comprehensive understanding of its reactivity and potential as a precursor to bioactive compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives can lead to various bioactive compounds. One study described the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives . The reactions yielded azomethine ylides and pyrimido[4,5-b]azepine derivatives, depending on the substituents of the amino acid derivatives used. This study highlights the versatility of pyrimidine derivatives in synthesizing a range of compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for understanding their properties and interactions. For instance, the crystal structure of 2-amino-3-cyano-4-(3,4-dichlorophenyl)-5-oxo-1,4,5,6-tetrahydro-4H-pyrano[2,3-d]pyrimidine was determined using X-ray crystallography . The study found that the compound formed unclassical hydrogen bonds, which are essential for the stability of the crystal structure. These findings contribute to the knowledge of hydrogen bonding patterns in pyrimidine derivatives and their implications for molecular interactions .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can lead to the formation of various structures and complexes. For example, the title compound 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate forms a one-dimensional hydrogen-bonded chain in its crystal structure . These chains are cross-linked by hydrogen bonds, demonstrating the compound's ability to participate in complex bonding interactions. Such studies are essential for designing new compounds with desired properties and for understanding the behavior of pyrimidine derivatives in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and bonding interactions. The studies mentioned provide valuable data on the vibrational spectra, molecular geometry, reactivity, and crystal structure of these compounds . This information is crucial for predicting the behavior of pyrimidine derivatives in various chemical contexts and for their application in the development of new pharmaceuticals and materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Construction

- 6-Amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is utilized in the synthesis of substituted pyrimido[4,5-d]pyrimidones, which involves reactions with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes (Hamama et al., 2012).

- It is also used in a three-component, one-pot, and efficient process for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives (Bazgir et al., 2008).

Heteroaromatization and Antimicrobial Activity

- The compound is involved in heteroaromatization processes to obtain novel triazolo[1,5-c]pyrimidine and pyrimido[1,6-b]-[1,2,4]triazine derivatives, some of which have been tested for antimicrobial activity (El-Agrody et al., 2001).

Organic Chemistry Reactions

- In organic chemistry, it reacts with 1,3-diketones, leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, which indicates a rich π-electron structure in the pyrrole ring of the initial state (Tsupak et al., 2003).

Green Synthesis Methodologies

- A green method for diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via domino Knoevenagel condensation–Michael addition–cyclization using this compound has been investigated (Ahadi et al., 2014).

In Vitro Studies

- It's used in the synthesis of pyrimido[4,5-b]azepines through intramolecular ene reactions, which have potential applications in various in vitro studies (Inazumi et al., 1994).

Urease Inhibition and Drug Discovery

- Derivatives of 6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione have been studied for urease inhibition, showcasing their potential in drug discovery (Rauf et al., 2010).

Synthesis of Novel Compounds

- It also plays a role in synthesizing novel compounds with potential applications in optical, nonlinear optical, and drug discovery (Mohan et al., 2020).

Eigenschaften

IUPAC Name |

6-amino-1-(3-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNXXVFAHIKVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(3-chlorophenyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2511929.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)

![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)

![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)

![6-Bromo-3-ethyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B2511945.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)